molecular formula C11H12N4O2 B14911864 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide

2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B14911864
M. Wt: 232.24 g/mol
InChI Key: XAYYOTWHRSASQZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 4-amino-1,2,4-triazole under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(3-Methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The methylphenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide
  • 2-(3-Methylphenoxy)methyl-oxirane
  • 2-(3-Methylphenoxy)ethanol

Uniqueness

2-(3-Methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide is unique due to the presence of both the triazole ring and the methylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C11H12N4O2/c1-9-3-2-4-10(5-9)17-6-11(16)14-15-7-12-13-8-15/h2-5,7-8H,6H2,1H3,(H,14,16)

InChI Key

XAYYOTWHRSASQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN2C=NN=C2

Origin of Product

United States

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